![molecular formula C11H13N3S B2437415 2-[(Dimethylamino)methyl]quinazoline-4-thiol CAS No. 923140-47-0](/img/structure/B2437415.png)

2-[(Dimethylamino)methyl]quinazoline-4-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

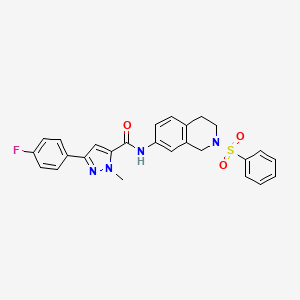

“2-[(Dimethylamino)methyl]quinazoline-4-thiol” is a chemical compound with the molecular formula C11H13N3S and a molecular weight of 219.31 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinazoline core, which is a nitrogen-containing fused heterocycle . It has a dimethylamino group and a thiol group attached to it .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, quinazoline derivatives are known to undergo various chemical reactions . For instance, 2-methyl-4(3H)-quinazolinone underwent lithiation with alkyl lithium to form a lithio salt, which reacted with electrophiles .Physical and Chemical Properties Analysis

“this compound” is a solid substance that should be stored at room temperature . Its melting point is between 63-67° C .科学的研究の応用

Electrochemical Properties

A study by Kwee and Lund (1971) explored the electrochemistry of quinazoline derivatives, including those substituted with a dimethylamino group. They found that in acidic and neutral solutions, these derivatives are reduced to their dihydro forms, followed by elimination of the substituent group, leading to the formation of quinazoline itself (S. Kwee & H. Lund, 1971).

Antimicrobial Activity

Chaitanya et al. (2018) synthesized novel quinazoline derivatives, including those with a dimethylamino group, and evaluated their antimicrobial activity. These compounds exhibited significant antibacterial and antifungal activities, particularly against Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans and Aspergillus fumigates (P. Chaitanya et al., 2018).

Cytotoxic Activity

Deady et al. (2003) researched the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, including 4-N-[2-(dimethylamino)ethyl]carboxamides. These compounds showed significant growth inhibitory properties against various cancer cell lines, with some having IC50 values less than 10 nM (L. Deady et al., 2003).

Antiviral Activity

Luo et al. (2012) described the synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation, showing weak to good anti-Tobacco mosaic virus (TMV) activity (Hui Luo et al., 2012).

Synthesis of Derivatives for Biological Activity

Kaur et al. (2011) synthesized new derivatives of quinazoline-2-thiols, inspired by the potential biological activity of quinazolines and their fused-ring systems. These derivatives were characterized using various spectroscopic methods (R. Kaur et al., 2011).

将来の方向性

特性

IUPAC Name |

2-[(dimethylamino)methyl]-1H-quinazoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-14(2)7-10-12-9-6-4-3-5-8(9)11(15)13-10/h3-6H,7H2,1-2H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRONRNBLHUYHLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC(=S)C2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-5-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2437333.png)

![Ethyl 4-[(3-ethoxypropyl)amino]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2437335.png)

![3-Tert-butyl-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2437336.png)

![2-(allylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2437337.png)

![1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2437339.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2437343.png)

![4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid](/img/structure/B2437348.png)

![(3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437350.png)

![N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2437352.png)